2,13-Dibutyltetradecanedioic acid
Description
Properties
CAS No. |
538373-98-7 |
|---|---|
Molecular Formula |
C22H42O4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
2,13-dibutyltetradecanedioic acid |
InChI |
InChI=1S/C22H42O4/c1-3-5-15-19(21(23)24)17-13-11-9-7-8-10-12-14-18-20(22(25)26)16-6-4-2/h19-20H,3-18H2,1-2H3,(H,23,24)(H,25,26) |
InChI Key |
OYQUMNZVCSYKSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCCCCCCCC(CCCC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,13-Dibutyltetradecanedioic acid typically involves the esterification of tetradecanedioic acid with butanol, followed by hydrolysis. The reaction conditions often include the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,13-Dibutyltetradecanedioic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
2,13-Dibutyltetradecanedioic acid is a chemical compound with several applications in scientific research. It has the molecular formula C22H42O4 .
Scientific Research Applications
This compound is primarily used as a building block in the synthesis of more complex molecules. Further research is needed to explore additional applications and specific uses in various scientific fields.
Chemical Reactions
Based on the structure of similar compounds, This compound can undergo several chemical reactions:
Oxidation Carboxylic acids can undergo oxidation reactions, though they typically require strong oxidizing agents and harsh conditions.
Esterification Carboxylic acids like This compound can react with alcohols to form esters in a process called esterification. This reaction is often catalyzed by an acid.
Amide Formation Carboxylic acids can react with amines to form amides. This reaction typically requires activation of the carboxylic acid, followed by the addition of the amine.
Reduction Carboxylic acids can be reduced to alcohols using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Decarboxylation Under certain conditions, carboxylic acids can undergo decarboxylation, losing a molecule of carbon dioxide.
Dithiocarbamates as potential treatment
Dithiocarbamates have shown promise in treating a variety of conditions, including enzyme inhibition, glaucoma, and inflammatory diseases . They are also being studied for potential use in treating viral respiratory diseases like COVID-19 .
| Diseases/ Abnormality Treated | Brief Description | Dithiocarbamate Compound Used | Roles of Dithiocarbamate | Ref. |
|---|---|---|---|---|
| Hyperglycemia | Too much glucose in the bloodstream, often associated with diabetes mellitus | Allyldithiocarbamates | Improves insulin sensitivity, leading to a reduction in glucose levels | 131 |
| Tuberculosis | Bacterial infection affecting the lungs | N,N-disubstituted | Inhibits carbonic anhydrase enzyme, showing greater effectiveness than clinically approved sulfonamides | 132 |
| Alzheimer's disease | Age-related neurodegenerative disorder | Coumarin-dithiocarbamate | Inhibits acetylcholinesterase, reversing cognitive dysfunction | 133 |
| SARS-CoV-2 (COVID-19) | Viral respiratory disease (still undergoing clinical trials) | Disulfiram | Inhibits viral replication and reduces inflammation | [NCT |
| 04485130] | ||||
| Parkinson’s disease | Genetic disease associated with neuron loss | Pyrrolidine dithiocarbamate | Suppresses glutamate levels | 138 |
Mechanism of Action
The mechanism of action of 2,13-Dibutyltetradecanedioic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the butyl groups may interact with hydrophobic regions of proteins or membranes, affecting their stability and activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Parent Compound: Tetradecanedioic Acid
Key Properties
- Molecular Weight : 258.35 g/mol (C14H26O4).
- Solubility : Nearly insoluble in water due to its hydrophobic nature .
- Biological Relevance : Detected in human biofluids (blood, urine) and associated with metabolic dysregulation .
Distinctive Features of 2,13-Dibutyl Derivative
The addition of butyl groups at positions 2 and 13 introduces steric bulk, likely increasing hydrophobicity (higher logP) and reducing crystallinity compared to the parent acid. This modification may also alter interactions with biological targets, such as enzymes or receptors, due to hindered molecular flexibility.
Esters of Dicarboxylic Acids
Dibutyl Sebacate (Decanedioic Acid, 1,10-Dibutyl Ester)
Comparison
- The shorter carbon chain (C10 vs. C14) reduces hydrophobicity (logP ~7.0 for dibutyl sebacate vs. estimated logP >8 for 2,13-dibutyltetradecanedioic acid).
Diethyl Dodecanedioate (C12 Diacid Ethyl Ester)
Comparison
Positional Isomers and Substituted Analogs
2,13-Dimethyltetradecanoic Acid
Comparison
- The diacid nature of this compound introduces two ionizable groups (pKa ~4-5), making it more polar than 2,13-dimethyltetradecanoic acid.
- Biological interactions would differ significantly; diacids often participate in chelation or salt formation, whereas monocarboxylic acids are more likely to integrate into lipid bilayers .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Water Solubility |
|---|---|---|---|---|
| Tetradecanedioic acid | C14H26O4 | 258.35 | ~5.26 | Insoluble |
| This compound (estimated) | C22H42O4 | 394.57 | >8.0 | Very low |
| Dibutyl sebacate | C18H34O4 | 314.45 | ~7.0 | Insoluble |
| Diethyl dodecanedioate | C16H30O4 | 286.41 | ~5.0 | Slightly soluble |
Research Findings and Gaps
- Synthesis Insights : Methods for dodecanedioic acid derivatives (e.g., esterification with EDCI) could be adapted for synthesizing this compound.
- Toxicity Prediction : Analog data (e.g., dibutyl sebacate) suggest low acute toxicity, but chronic effects remain unstudied .
- Biological Interactions : The butyl groups may enhance binding to hydrophobic protein pockets, but this requires experimental validation.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2,13-Dibutyltetradecanedioic acid in laboratory settings?
- Researchers must use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to prevent skin/eye contact. Experiments should be conducted in a fume hood to minimize inhalation risks. Waste must be segregated and disposed of via certified hazardous waste services to avoid environmental contamination. Refer to safety data sheets (SDS) for GHS hazard classifications and emergency measures .
Q. How can the purity of synthesized this compound be verified?
- Purity assessment requires a combination of analytical techniques:
- Chromatography : HPLC or GC-MS to identify impurities.
- Spectroscopy : NMR (¹H/¹³C) and FT-IR to confirm molecular structure and functional groups.
- Thermal Analysis : Differential scanning calorimetry (DSC) to check melting point consistency.
Cross-validate results with certified reference standards and replicate analyses to ensure reliability .
Q. What are the primary challenges in characterizing the physicochemical properties of this compound?
- Key challenges include its low water solubility and stability under varying pH/temperature conditions. Use dynamic light scattering (DLS) for solubility profiling and accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation pathways. Document environmental factors (e.g., humidity, light exposure) that may alter results .
Advanced Research Questions
Q. How can factorial design optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Implement a full factorial design to evaluate critical variables (e.g., catalyst concentration, reaction time, temperature). Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions. Validate predictions with confirmatory experiments and statistical tools (e.g., ANOVA) to assess significance . For analogs, apply EPA’s analog selection criteria (e.g., structural similarity, validated toxicity data) to fill data gaps .
Q. What methodologies resolve discrepancies in reported ecotoxicity data for this compound?
- Conduct a data quality assessment (DQA) using criteria from EPA’s hazard screening framework:
- Exclude studies with uncharacterized test mixtures, inadequate controls, or concentrations exceeding solubility limits.
- Prioritize studies with standardized OECD protocols (e.g., OECD 301 for biodegradation) and validated test organisms (e.g., Daphnia magna for acute toxicity).
- Use meta-analysis to reconcile conflicting results, accounting for variables like pH, temperature, and organic carbon content .
Q. How can AI-driven computational modeling enhance the prediction of this compound’s environmental fate?
- Integrate COMSOL Multiphysics with machine learning (ML) to simulate biodegradation kinetics and bioaccumulation potential. Train models on existing data (e.g., logP, soil adsorption coefficients) and validate against experimental results. Use sensitivity analysis to identify dominant parameters (e.g., hydrolysis rates) and reduce predictive uncertainty .
Q. What strategies mitigate bias in literature reviews for this compound research?
- Adopt systematic review protocols:
- Search peer-reviewed databases (e.g., PubMed, SciFinder) and grey literature (e.g., NITE, OECD reports) using controlled vocabularies (e.g., CASRN, IUPAC names).
- Apply exclusion criteria (e.g., non-GLP studies, incomplete method descriptions) to filter low-quality sources.
- Use citation tracking tools to identify overlooked studies and reduce selection bias .
Q. How should researchers design experiments to assess the endocrine-disrupting potential of this compound?
- Employ tiered testing :
- In vitro : Use receptor-binding assays (e.g., ERα/ERβ luciferase reporter gene assays) to screen for agonist/antagonist activity.
- In vivo : Conduct OECD 443 (Extended One-Generation Reproductive Toxicity Study) with dose-response analysis.
- Include positive/negative controls and blinded sample analysis to minimize experimental bias. Cross-reference results with analog data (e.g., dibutyl adipate) to strengthen evidence .
Methodological Notes
- Data Contradiction Analysis : Always contextualize discrepancies by comparing experimental conditions (e.g., solvent systems, exposure durations) and data normalization methods .
- Ecological Impact Studies : Prioritize studies with measured (vs. nominal) concentrations and validated biodegradation endpoints (e.g., CO₂ evolution in OECD 301B tests) .
- Literature Synthesis : Use citation management software (e.g., EndNote) to track sources and ensure compliance with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
